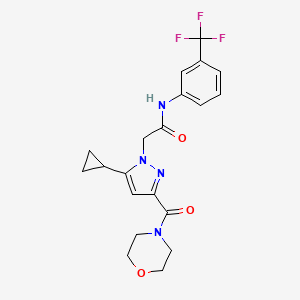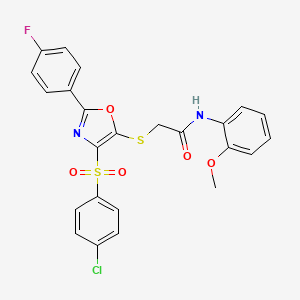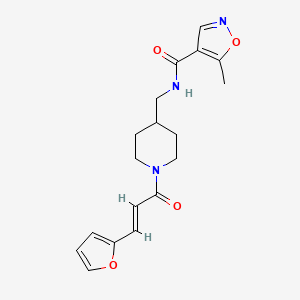![molecular formula C19H17N7O2 B2556145 2-[1-(1H-Indol-3-yl)-N-methylformamido]-N-[4-(1H-1,2,3,4-Tetrazol-1-yl)phenyl]acetamid CAS No. 1251696-57-7](/img/structure/B2556145.png)
2-[1-(1H-Indol-3-yl)-N-methylformamido]-N-[4-(1H-1,2,3,4-Tetrazol-1-yl)phenyl]acetamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-((4-(1H-tetrazol-1-yl)phenyl)amino)-2-oxoethyl)-N-methyl-1H-indole-3-carboxamide is a useful research compound. Its molecular formula is C19H17N7O2 and its molecular weight is 375.392. The purity is usually 95%.
BenchChem offers high-quality N-(2-((4-(1H-tetrazol-1-yl)phenyl)amino)-2-oxoethyl)-N-methyl-1H-indole-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-((4-(1H-tetrazol-1-yl)phenyl)amino)-2-oxoethyl)-N-methyl-1H-indole-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Klar! Hier ist eine umfassende Analyse der wissenschaftlichen Forschungsanwendungen der Verbindung „2-[1-(1H-Indol-3-yl)-N-methylformamido]-N-[4-(1H-1,2,3,4-Tetrazol-1-yl)phenyl]acetamid“, auch bekannt als „N-(2-((4-(1H-Tetrazol-1-yl)phenyl)amino)-2-oxoethyl)-N-methyl-1H-indole-3-carboxamid“.
Antibakterielle Aktivität
Diese Verbindung hat sich als vielversprechendes antimikrobielles Mittel erwiesen. Forschungen zeigen, dass Derivate von Indol und Tetrazol starke antibakterielle Eigenschaften aufweisen, insbesondere gegen Methicillin-resistente Staphylococcus aureus (MRSA) und Mycobacterium tuberculosis . Die Fähigkeit der Verbindung, die Biofilmbildung zu hemmen, verstärkt ihren Nutzen bei der Bekämpfung hartnäckiger bakterieller Infektionen.
Antikrebs Eigenschaften
Die Verbindung wurde auf ihre Antikrebs-Eigenschaften untersucht, wobei die bekannte Wirksamkeit des Indol-Moleküls bei der Hemmung der Proliferation von Krebszellen genutzt wurde. Indol-Derivate wurden nachgewiesen, dass sie Apoptose in verschiedenen Krebszelllinien induzieren, darunter Brust-, Lungen- und Darmkrebs . Die Tetrazol-Gruppe trägt ebenfalls zu den zytotoxischen Wirkungen der Verbindung bei, was sie zu einem vielversprechenden Kandidaten für die Krebstherapie macht.
Entzündungshemmende Wirkungen
Forschungen haben gezeigt, dass Indol-Derivate signifikante entzündungshemmende Eigenschaften besitzen. Diese Verbindung kann mit ihrer einzigartigen Struktur proinflammatorische Zytokine hemmen und Entzündungen in verschiedenen Modellen reduzieren . Ihre potenzielle Anwendung bei der Behandlung von entzündlichen Erkrankungen wie rheumatoider Arthritis und entzündlicher Darmerkrankung wird derzeit untersucht.
Antivirene Anwendungen
Die Struktur der Verbindung deutet auf eine potenzielle antivirale Aktivität hin, insbesondere gegen RNA-Viren. Indol-Derivate haben sich als Hemmer der Virusreplikation erwiesen, indem sie virale Enzyme und Proteine als Ziel angreifen . Dies macht die Verbindung zu einem Kandidaten für weitere Forschungen in der Entwicklung von antiviralen Medikamenten, insbesondere für Krankheiten wie Influenza und Hepatitis.
Neuroprotektive Wirkungen
Studien haben gezeigt, dass Indol-Derivate neuroprotektive Wirkungen ausüben können, indem sie oxidativen Stress und Neuroinflammation modulieren . Diese Verbindung könnte möglicherweise zur Behandlung neurodegenerativer Erkrankungen wie Alzheimer und Parkinson eingesetzt werden, bei denen oxidativer Schaden und Entzündungen eine kritische Rolle spielen.
Antioxidative Eigenschaften
Die Indol- und Tetrazol-Gruppen der Verbindung tragen zu ihren antioxidativen Eigenschaften bei. Sie kann freie Radikale abfangen und oxidativen Stress reduzieren, was zur Vorbeugung von Zellschäden und Alterung beiträgt . Diese Eigenschaft macht sie zu einer wertvollen Ergänzung von Formulierungen, die darauf abzielen, Zellen vor oxidativem Schaden zu schützen.
Kardioprotektive Wirkungen
Die Verbindung kann auch kardioprotektive Wirkungen haben, da Indol-Derivate nachweislich die Herzfunktion verbessern und Myokardschäden reduzieren. Diese Anwendung ist besonders relevant im Zusammenhang mit ischämischer Herzkrankheit und Herzinsuffizienz, bei denen der Schutz des Herzgewebes entscheidend ist.
Diese Anwendungen heben das vielfältige Potenzial von „this compound“ in verschiedenen Bereichen der wissenschaftlichen Forschung hervor. Jede Anwendung nutzt die einzigartigen chemischen Eigenschaften der Verbindung und macht sie zu einem vielversprechenden Kandidaten für weitere Studien und Entwicklungen.
Eigenschaften
IUPAC Name |
N-methyl-N-[2-oxo-2-[4-(tetrazol-1-yl)anilino]ethyl]-1H-indole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N7O2/c1-25(19(28)16-10-20-17-5-3-2-4-15(16)17)11-18(27)22-13-6-8-14(9-7-13)26-12-21-23-24-26/h2-10,12,20H,11H2,1H3,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSSBSORIHBWRQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1=CC=C(C=C1)N2C=NN=N2)C(=O)C3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2556067.png)

![N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B2556070.png)
![8-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/new.no-structure.jpg)




![(2,3,5,6-Tetrafluorophenyl) 2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]acetate](/img/structure/B2556080.png)




